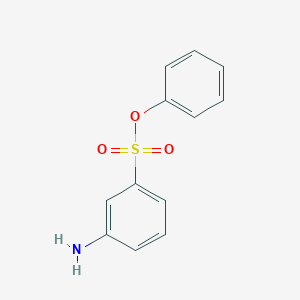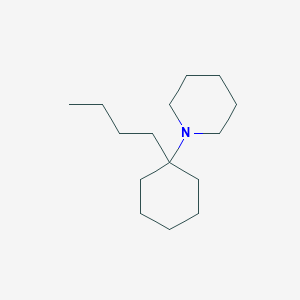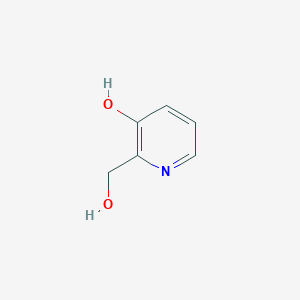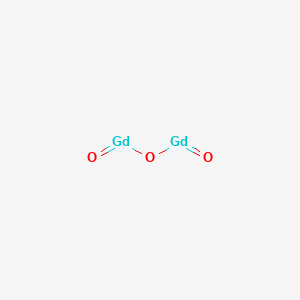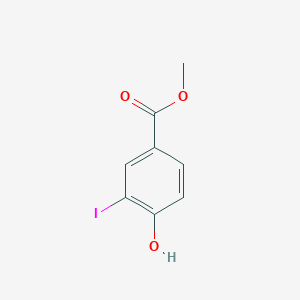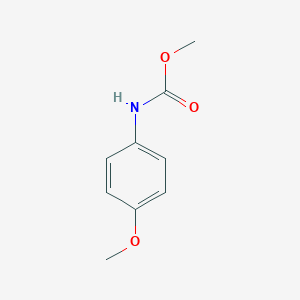
メチル N-(4-メトキシフェニル)カルバメート
説明
Methyl N-(4-methoxyphenyl)carbamate, also known as methyl 4-methoxyphenylcarbamate, is an organic compound with the molecular formula C9H11NO3. It is a carbamate derivative, characterized by the presence of a carbamate group attached to a methoxy-substituted phenyl ring. This compound is of interest due to its various applications in organic synthesis and potential biological activities .
科学的研究の応用
化学研究
“メチル N-(4-メトキシフェニル)カルバメート”は、C9H11NO3という分子式を持つユニークな化学化合物です . この化合物は、シグマアルドリッチによって、希少でユニークな化学物質のコレクションの一部として、早期発見研究者に提供されています . この化合物は、そのユニークな特性により、さまざまな化学研究用途に使用されています .
農薬の分解
カルバメート系農薬は、農業、食品、公衆衛生の分野で広く使用されています . “メチル N-(4-メトキシフェニル)カルバメート”は、カルバメート系農薬の分解に関する研究に潜在的に使用できます . 微生物、特に細菌は、分解経路を進化させることで、これらの化合物の存在に適応してきました .
環境修復
この化合物は、環境修復に関する研究に使用できます . カルバメート系農薬の分解は、生物圏からの除去に不可欠です . 効率的な分解のためのコンソーシアムの適用、代謝工学、適応的実験室進化などの戦略は、修復効率の向上に役立ちます .
進化メカニズム
生化学分析
Biochemical Properties
Methyl N-(4-methoxyphenyl)carbamate plays a significant role in biochemical reactions, primarily as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, Methyl N-(4-methoxyphenyl)carbamate increases the levels of acetylcholine, leading to prolonged nerve impulses . The compound interacts with the active site of AChE, forming a carbamylated enzyme that is resistant to hydrolysis, thereby inhibiting its activity .
Cellular Effects
Methyl N-(4-methoxyphenyl)carbamate affects various types of cells and cellular processes. In neurons, the inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors. This can cause a range of symptoms, from muscle twitching and weakness to respiratory failure in severe cases . Additionally, Methyl N-(4-methoxyphenyl)carbamate can influence cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of neurotransmitters .
Molecular Mechanism
The molecular mechanism of Methyl N-(4-methoxyphenyl)carbamate involves its binding to the active site of acetylcholinesterase. The compound forms a covalent bond with the serine residue in the active site, resulting in a carbamylated enzyme that is resistant to hydrolysis. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft . The prolonged presence of acetylcholine results in continuous stimulation of cholinergic receptors, disrupting normal nerve function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl N-(4-methoxyphenyl)carbamate can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or alkaline conditions . Long-term exposure to Methyl N-(4-methoxyphenyl)carbamate can lead to chronic effects on cellular function, including alterations in enzyme activity and gene expression . In vitro and in vivo studies have shown that the compound can have lasting impacts on nervous system function, even after the initial exposure has ceased .
Dosage Effects in Animal Models
The effects of Methyl N-(4-methoxyphenyl)carbamate vary with different dosages in animal models. At low doses, the compound can cause mild symptoms such as muscle twitching and increased salivation . At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and even death . Studies have shown that there is a threshold dose above which the toxic effects of Methyl N-(4-methoxyphenyl)carbamate become significantly more pronounced . Additionally, chronic exposure to sub-lethal doses can result in long-term neurological effects .
Metabolic Pathways
Methyl N-(4-methoxyphenyl)carbamate is metabolized in the liver by cytochrome P450 enzymes. The primary metabolic pathway involves the hydrolysis of the carbamate ester bond, resulting in the formation of 4-methoxyphenol and methylamine . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to increase their solubility and facilitate excretion . The compound can also affect metabolic flux and metabolite levels by inhibiting acetylcholinesterase and altering neurotransmitter levels .
Transport and Distribution
Within cells and tissues, Methyl N-(4-methoxyphenyl)carbamate is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with various transporters and binding proteins, influencing its localization and accumulation in specific tissues . For example, it can accumulate in the nervous system due to its affinity for acetylcholinesterase . The distribution of Methyl N-(4-methoxyphenyl)carbamate can also be affected by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
Methyl N-(4-methoxyphenyl)carbamate is primarily localized in the cytoplasm and synaptic clefts of neurons, where it exerts its inhibitory effects on acetylcholinesterase . The compound can also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with specific targeting signals and post-translational modifications . The subcellular localization of Methyl N-(4-methoxyphenyl)carbamate can influence its activity and function, as well as its potential toxicity .
準備方法
Synthetic Routes and Reaction Conditions: Methyl N-(4-methoxyphenyl)carbamate can be synthesized via the modified Hofmann rearrangement reaction. The procedure involves the reaction of p-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. The reaction mixture is heated at reflux, followed by purification through flash column chromatography and recrystallization .
Industrial Production Methods: Industrial production methods for methyl N-(4-methoxyphenyl)carbamate typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
化学反応の分析
Types of Reactions: Methyl N-(4-methoxyphenyl)carbamate undergoes several types of chemical reactions, including:
Electrophilic Amination: Reaction with sodium azide in polyphosphoric acid (PPA) to form aminophenylcarbamates.
Substitution Reactions: Reaction with nitromethane and nitroethane in PPA to form carbamoyl and acetamido derivatives.
Common Reagents and Conditions:
Electrophilic Amination: Sodium azide and PPA at 55-60°C.
Substitution Reactions: Nitromethane or nitroethane in PPA at 95-110°C.
Major Products:
Aminophenylcarbamates: Formed through electrophilic amination.
Carbamoyl and Acetamido Derivatives: Formed through substitution reactions.
特性
IUPAC Name |
methyl N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULGIYKLMVSIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333870 | |
| Record name | Methyl N-(4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14803-72-6 | |
| Record name | Methyl N-(4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(4-methoxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating the Methyl N-(4-methoxyphenyl)carbamate moiety into indoline derivatives in the context of Alzheimer's disease?
A1: Research suggests that Alzheimer's disease is influenced by both oxidative stress and reduced cholinergic transmission. [] Incorporating the Methyl N-(4-methoxyphenyl)carbamate moiety into indoline-3-propionic acid derivatives has been shown to confer inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [] These enzymes are crucial for regulating acetylcholine levels, a neurotransmitter significantly implicated in cognitive function and often found to be depleted in Alzheimer's patients. By inhibiting these enzymes, these modified indoline derivatives may help to increase acetylcholine levels and potentially ameliorate some of the cognitive symptoms associated with Alzheimer's disease.
Q2: Can you provide an example of a specific indoline derivative containing the Methyl N-(4-methoxyphenyl)carbamate moiety and its demonstrated activity?
A2: One notable example is compound 94, identified as 3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl)carbamoyl)oxy)indolin-1-ium hydrochloride. [] This compound exhibited significant AChE inhibitory activity with an IC50 of 1.2 μM. [] This finding suggests that the incorporation of the Methyl N-(4-methoxyphenyl)carbamate group at specific positions on the indoline scaffold can indeed contribute to potent AChE inhibition, a key target for potential Alzheimer's disease therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
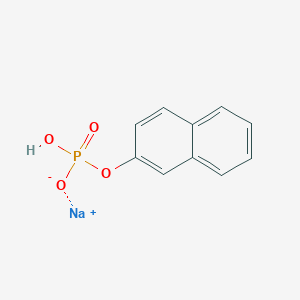
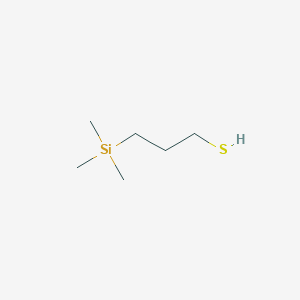
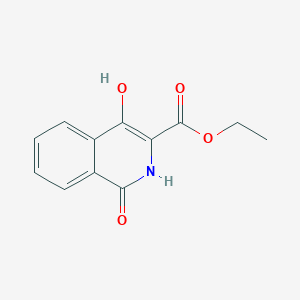
![2,2-BIS[[(1-OXONONYL)OXY]METHYL]PROPANE-1,3-DIYL DINONAN-1-OATE](/img/structure/B82903.png)
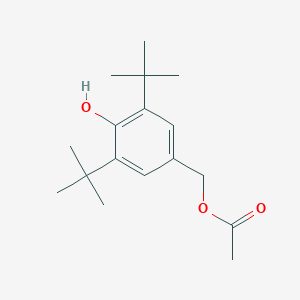
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)
